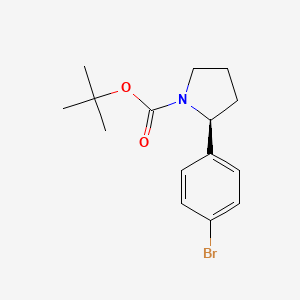

![molecular formula C26H23N3O B2797218 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-13-7](/img/structure/B2797218.png)

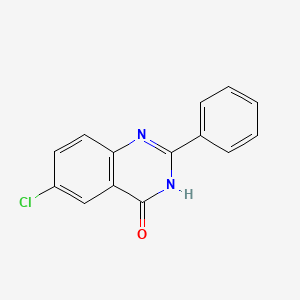

1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with methoxy groups and methylphenyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with additional substituents attached. The exact 3D structure would need to be determined through techniques such as X-ray crystallography or computational chemistry .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazoloquinoline core and the various substituents. For example, the methoxy groups could potentially undergo reactions involving cleavage of the carbon-oxygen bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and methylphenyl groups could impact its solubility, polarity, and reactivity .

Applications De Recherche Scientifique

Molecular Structure and Aggregation

1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline and its derivatives exhibit distinct molecular aggregation and structural properties. These properties are influenced by substitutions on the molecule, leading to different dimensionalities in supramolecular aggregation. For instance, cyclic centrosymmetric dimers are formed through paired C-H...N hydrogen bonds in certain derivatives. In others, molecules are linked by C-H...π(arene) hydrogen bonds into sheets, contributing to complex three-dimensional framework structures created by a combination of hydrogen bonds and π-π stacking interactions (Portilla et al., 2005).

Optical Properties and Chemical Reactivity

This compound's derivatives are significant in studying optical absorption and quantum chemical simulations. Experimental studies and simulations indicate that the absorption spectra of these derivatives are characterized by strong absorption bands, influenced by the substitution of methyl groups with phenyl groups. These findings are vital in understanding the compound's optical properties and its potential applications in photophysical studies (Koścień et al., 2003).

Furthermore, the reactivity of certain derivatives, like the formation of cyclic centrosymmetric hexamers and complex sheet structures through hydrogen bonds and π-π stacking interactions, highlights the compound's potential in chemical synthesis and material science applications (Kumara et al., 2016).

Biological Activity and Photophysics

Some derivatives of 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline demonstrate significant biological activities. These include antimicrobial, antiviral, antibacterial, and antifungal properties, making them valuable in pharmacological research and drug development (Holla et al., 2006).

In the realm of photophysics, derivatives like 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit unique fluorescence behavior and exciplex formation, offering insights into their potential use in electroluminescent devices and as luminescent materials (Mac et al., 2007).

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions may result in changes to the targets’ function, leading to downstream effects that contribute to the compound’s overall biological activity .

Biochemical Pathways

Given its structural characteristics, it is plausible that it may interact with pathways involving nitrogen-containing heteroarene units, which are commonly found in natural products and biologically active synthetic compounds .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, determining how effectively it can reach its targets and exert its effects .

Orientations Futures

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O/c1-16-5-8-19(9-6-16)25-23-15-27-24-12-11-21(30-4)14-22(24)26(23)29(28-25)20-10-7-17(2)18(3)13-20/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQXOINMYZSGSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

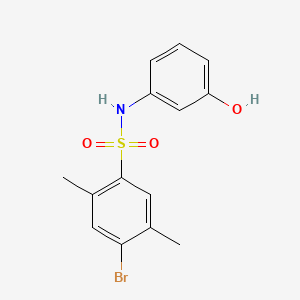

![[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2797139.png)

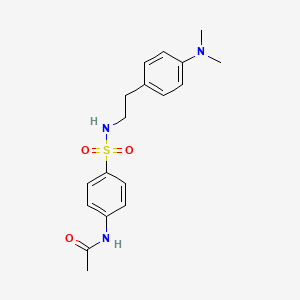

![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)

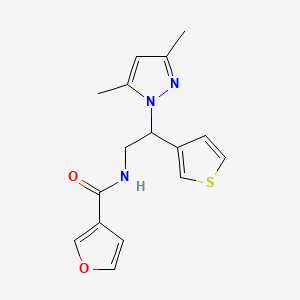

![Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2797149.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797154.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2797155.png)

![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2797157.png)